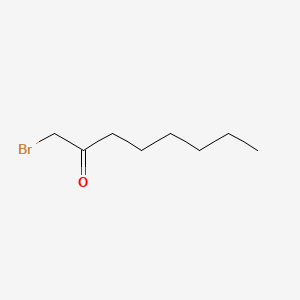

1-Bromooctan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromooctan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c1-2-3-4-5-6-8(10)7-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQBIERXAUCGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181311 | |

| Record name | 1-Bromooctan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26818-08-6 | |

| Record name | 1-Bromo-2-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26818-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromooctan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026818086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromooctan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromooctan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromooctan 2 One

Direct Halogenation Strategies

Direct bromination of the parent ketone, octan-2-one, represents the most straightforward approach to 1-bromooctan-2-one. However, the presence of two non-equivalent α-carbons (the C-1 methyl and C-3 methylene (B1212753) groups) presents a regioselectivity challenge. Traditional acid-catalyzed halogenation tends to favor substitution at the more substituted α-carbon, which would lead to the undesired 3-bromooctan-2-one (B12661637) isomer. orgsyn.org Therefore, significant research has focused on developing highly selective methods.

Selective Alpha-Bromination of Octan-2-one

Achieving selective bromination at the less-substituted α-carbon (the C-1 position) of an unsymmetrical ketone like octan-2-one often requires kinetic control or specialized reagents. Direct bromination of methyl ketones in methanol (B129727) has been shown to favor the formation of α-bromo methyl ketones. orgsyn.org Another strategy involves a nonselective bromination followed by a selective debromination, where thermodynamically controlled reactions over longer times can favor the terminally brominated product through reversible reactions involving hydrogen bromide. nih.gov

The use of N-bromosuccinimide (NBS) is a common method for the α-bromination of ketones. scirp.org Under acidic catalysis, the reaction proceeds through an enol intermediate. masterorganicchemistry.com The formation of the enol is the rate-determining step, and because enol tautomers tend to form on the more substituted α-carbon, this can lead to mixtures of products. libretexts.org To circumvent this, methods have been developed that avoid strong acid catalysis or use alternative brominating agents.

Optimization of Reaction Conditions for Bromination (e.g., solvent effects, catalyst presence)

The outcome of the bromination of ketones is highly dependent on the reaction conditions, including the choice of solvent, catalyst, and brominating agent. tandfonline.comtandfonline.com

Catalyst Presence: Copper-based catalysts have been shown to be effective for the α-bromination of ketones. For instance, a system using copper(II) nitrate (B79036) as a catalyst with hydrobromic acid and molecular oxygen as the brominating agent provides an efficient method for the α-bromination of aryl ketones. tandfonline.comtandfonline.com This method is advantageous as it uses readily available and inexpensive reactants, with water as the only by-product. tandfonline.com While tested primarily on aryl ketones, similar conditions can be applied to aliphatic ketones. tandfonline.com The use of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), with NBS is a widely employed method. scirp.orgresearchgate.net

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. Some copper-catalyzed brominations are performed without volatile organic compounds (VOCs) as solvents, which can enhance the reaction by preventing the dilution of the bromine and substrate. tandfonline.comtandfonline.com In other cases, solvents like acetonitrile, uniovi.es dioxane, mdpi.com or even ionic liquids are used. scirp.org Ionic liquids are particularly noteworthy as they can act as recyclable reaction media, promoting ionic reactions while being nonflammable and having negligible vapor pressure. scirp.org

The following table summarizes the effect of various catalysts and solvents on the α-bromination of ketones, providing insights applicable to the synthesis of this compound.

Indirect Synthetic Routes via Precursor Functionalization

Indirect methods provide alternative pathways to α-bromoketones, often offering better control over regioselectivity or enabling the synthesis of chiral molecules. These routes start from precursors like alcohols, epoxides, or alkynes and transform them into the target compound.

Multi-step Syntheses Involving Halogenation and Subsequent Transformations for Homologous α-Bromoketones

A versatile one-pot strategy involves the synthesis of α-bromoketones directly from secondary alcohols. rsc.orgdeepdyve.com This method uses inexpensive and stable reagents like ammonium (B1175870) bromide and Oxone. rsc.orgresearchgate.net The reaction proceeds through two consecutive steps: the oxidation of the secondary alcohol to the corresponding ketone, followed by in-situ oxidative bromination. rsc.org A similar system using H₂O₂/HBr can also convert secondary alcohols into α-bromo ketones. rsc.org

Another important class of precursors is epoxides. Regioselective ring-opening of epoxides with magnesium bromide can yield α-bromo ketones in good yields. thieme-connect.com Furthermore, α,β-unsaturated ketones can serve as precursors. A copper-catalyzed asymmetric conjugate addition of an alkyl group followed by bromination in a one-pot reaction yields chiral α-bromo-β-alkyl ketones with excellent enantiomeric excess. unige.ch Continuous flow synthesis has also been developed for the multi-step synthesis of chiral α-halo ketones starting from N-protected amino acids, highlighting a modern approach that avoids the handling of hazardous intermediates like diazomethane. acs.org

Chemo-Enzymatic Approaches for the Preparation of Enantiomerically Enriched Analogs (e.g., 1-bromo-2-octanol)

Biocatalysis offers a powerful tool for the synthesis of enantiomerically pure compounds. For analogs of this compound, such as the chiral alcohol 1-bromo-2-octanol, chemo-enzymatic methods are particularly effective. Enantiomerically pure (S)-1-bromo-2-octanol can be prepared through the enzymatic hydrolysis of racemic 1-bromo-2-octyl palmitate. mdpi.com Lipases, such as those from Candida antarctica (Novozym® 435) and Rhizomucor miehei, are used as biocatalysts. mdpi.comresearchgate.net The use of ionic liquids like [BMIM][PF₆] as the reaction medium can enhance the reaction efficiency compared to conventional organic solvents. researchgate.net

The following table summarizes key findings for the enzymatic kinetic resolution of 1-bromo-2-octanol precursors.

In addition to resolution, the asymmetric reduction of α-bromo ketones using ketoreductases (KREDs) is a powerful method to obtain chiral α-bromo alcohols. researchgate.netacs.org These enzymes, often requiring a cofactor like NADPH, can reduce the carbonyl group with high stereoselectivity. google.com

Emerging Synthetic Strategies for α-Bromoketones

The field of organic synthesis is continually evolving, with new methods being developed to improve efficiency, selectivity, and environmental friendliness. Several emerging strategies are applicable to the synthesis of α-bromoketones.

Photoredox Catalysis: A novel procedure utilizes visible light photoredox catalysis to synthesize α-bromoketones from electron-rich epoxides under mild conditions. rsc.org This method offers a simple and rapid route with high regioselectivity.

Flow Chemistry: Continuous flow processes are gaining prominence for the synthesis of α-halo ketones. acs.org Flow chemistry allows for better control over reaction parameters like temperature and mixing, enabling the use of unstable intermediates and improving safety and scalability. vapourtec.com This has been demonstrated for the α-bromination of acetophenone (B1666503) with excellent yield and selectivity. mdpi.com

Electrochemical Synthesis: An electrochemical oxydihalogenation of alkynes has been developed for preparing α,α-dihaloketones using halogenated solvents like dibromomethane (B42720) as the halogen source at room temperature. organic-chemistry.org

Novel Reagent Systems: New reagent combinations continue to be explored. A one-pot cascade transformation using N-bromosuccinimide (NBS) and a base like DBU allows for the α-imidation of ketones, proceeding through an α-bromination key step. lnu.edu.cn Another method involves the direct conversion of olefins into α-bromo ketones using o-iodoxybenzoic acid (IBX) and tetraethylammonium (B1195904) bromide. organic-chemistry.org

These modern techniques represent the forefront of synthetic chemistry, offering promising new avenues for the efficient and selective production of this compound and other valuable α-bromoketones.

Mechanistic Investigations of Chemical Reactivity and Transformations of 1 Bromooctan 2 One

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in 1-bromooctan-2-one renders the adjacent carbon atom electrophilic, making it susceptible to attack by nucleophiles. fiveable.me This reactivity is central to many of its synthetic applications.

SN2 Pathways and Reactivity Profiles

The reaction of this compound with nucleophiles often proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. numberanalytics.comnumberanalytics.com This pathway involves a concerted, single-step process where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion is simultaneously displaced. numberanalytics.comchemicalnote.com The reaction proceeds via a transition state where the central carbon is pentacoordinate. lscollege.ac.in A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. lscollege.ac.in

For instance, the reaction of this compound with potassium thioacetate (B1230152) in DMF to form a thioester is described as an SN2 process. conicet.gov.ar Similarly, the alkylation of ammonia (B1221849) and other amines with alkyl halides like 1-bromooctane (B94149) is a classic example of an SN2 reaction. libretexts.orgpressbooks.pub However, these reactions can sometimes lead to mixtures of products due to subsequent alkylations. libretexts.orgpressbooks.pub

The rate of SN2 reactions is influenced by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. lscollege.ac.in For α-bromoketones, the reactivity is enhanced by the polarization of the carbon-bromine bond. fiveable.me The use of aprotic polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can favor the SN2 mechanism. lscollege.ac.in

Elucidation of Electron Transfer Mechanisms in Nucleophilic Processes

While many reactions of this compound are explained by the SN2 model, electron transfer (ET) mechanisms can also be operative, particularly in reactions involving metallic reagents or photochemical conditions. Electron transfer reactions involve the movement of an electron from a donor to an acceptor, and can be classified as inner-sphere or outer-sphere processes. sapub.org

In some cases, a nucleophilic substitution may proceed via a single-electron transfer (SET) from the nucleophile to the α-bromoketone. This generates a radical anion intermediate, which then collapses to products. For example, nickel-catalyzed cross-coupling reactions of α-bromoketones with arylmetal reagents have been shown to involve electron transfer steps. nih.gov Specifically, studies on nickel-catalyzed reductive coupling of anhydrides with alkyl bromides suggest the involvement of alkyl radical species, pointing towards a single electron transfer (SET) process with the alkyl bromide. nih.gov

Mechanistic studies on the reaction of iron complexes with bromooctane have also indicated the involvement of electron transfer pathways. nih.gov The nature of the solvent and the nucleophile can significantly influence whether the reaction proceeds through a classical SN2 pathway or an electron transfer mechanism. nih.gov

Reactions at the Carbonyl Moiety: Nucleophilic Addition and Enolate Chemistry

The carbonyl group of this compound provides another avenue for reactivity, primarily through the formation of enol or enolate intermediates. solubilityofthings.comutexas.edu

Formation and Reactivity of Enolate Intermediates from Alpha-Bromoketones

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form a resonance-stabilized enolate ion. utexas.edulibretexts.org In the case of this compound, enolization can occur away from the bromine atom. slideshare.net The resulting enolate is a powerful nucleophile, with reactivity at both the α-carbon and the oxygen atom. libretexts.org

The formation of the enolate is a critical step in reactions such as the Favorskii rearrangement, where an α-halo ketone is treated with a base to yield a rearranged carboxylic acid derivative. slideshare.netpurechemistry.orgddugu.ac.in The reaction proceeds through the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile. slideshare.netddugu.ac.in The choice of base is crucial; strong bases like hydroxide (B78521) or alkoxide ions are typically used. purechemistry.org

Enolates are more nucleophilic than their corresponding enols and can react with a wider range of electrophiles. utexas.edulibretexts.org The formation of enolates can be achieved using strong bases like lithium diisopropylamide (LDA) or sodium hydride. dnrcollege.org The regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by factors such as the base used and the reaction temperature. dnrcollege.org

Stereoselective Alkylation and Acylation Reactions via Enolate Chemistry

Enolates derived from α-bromoketones can undergo stereoselective alkylation and acylation reactions. utexas.edu The enolate can be alkylated at the α-position through an SN2 reaction with an alkyl halide. libretexts.org This reaction forms a new carbon-carbon bond and is subject to the same limitations as other SN2 reactions, favoring primary or secondary alkyl halides. libretexts.org

Acylation of enolates can be achieved using acylating agents such as acid chlorides or anhydrides. mdpi.com This reaction, which involves the transfer of an acyl group to the enolate, is a fundamental process in organic synthesis. mdpi.com The mechanism of acylation can be base-catalyzed (BAC2) or acid-catalyzed (AAC2). mdpi.com

The stereoselectivity of these reactions can often be controlled by using chiral auxiliaries or catalysts. For example, asymmetric alkylation can be achieved by using a chiral base or by attaching a chiral auxiliary to the ketone starting material.

Radical-Mediated Reaction Pathways

In addition to ionic pathways, 1-bromooctane, a related alkyl bromide, can participate in radical-mediated reactions. These reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photolysis.

For instance, the radical formylation of 1-bromooctane with tributyltin hydride under carbon monoxide pressure has been reported. beilstein-journals.org Studies on the reduction of 1-bromooctane with trialkylsilanes in the presence of a thiol and a radical initiator confirm the radical chain nature of the reduction. The efficiency of these radical reactions can be influenced by the solvent; for example, the reduction of 1-bromooctane with tributyltin hydride is less efficient in benzene (B151609) than in cyclohexane. canada.ca

Comparative studies involving the reaction of 1-bromooctane and cyclohexyl phenyl selenide (B1212193) with a silyl (B83357) radical suggest different mechanistic pathways for the two substrates, with the selenide likely proceeding through a stepwise mechanism involving a hypervalent selenium intermediate. libretexts.org

Below is a table summarizing some of the reaction types involving this compound and related compounds:

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

| Nucleophilic Substitution (SN2) | Potassium thioacetate, DMF | Thioester | conicet.gov.ar |

| Nucleophilic Substitution (SN2) | Ammonia | Primary amine (and others) | libretexts.orgpressbooks.pub |

| Favorskii Rearrangement | Base (e.g., hydroxide, alkoxide) | Carboxylic acid derivative | slideshare.netpurechemistry.org |

| Enolate Alkylation | Strong base (e.g., LDA), alkyl halide | α-Alkylated ketone | libretexts.org |

| Enolate Acylation | Acyl chloride or anhydride | β-Diketone or enol ester | mdpi.com |

| Radical Formylation | Tributyltin hydride, CO, AIBN | Aldehyde | beilstein-journals.org |

| Radical Reduction | Trialkylsilane, thiol, radical initiator | Alkane |

Generation and Trapping of Alpha-Keto Radical Species

The generation of alpha-keto radical species from this compound is a key step in many of its transformations. These radicals are typically formed through single-electron transfer (SET) processes. For instance, in nickel-catalyzed reactions, a Ni(0) species can undergo oxidative addition with the alkyl bromide, or more likely, a SET mechanism can generate an alkyl radical. nih.gov Similarly, copper-catalyzed reactions can proceed via a SET from a silylcopper(I) intermediate to the alkyl halide, forming an alkyl radical. nsf.gov

Once generated, these alpha-keto radicals are transient species that can be trapped by various reagents. Radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used to intercept these radicals, which helps to confirm a radical-mediated mechanism. nih.gov In the absence of a specific trapping agent, these radicals can participate in a variety of subsequent reactions, including cyclizations and couplings.

Intermolecular and Intramolecular Radical Cyclizations

The alpha-keto radicals generated from this compound are valuable intermediates for constructing cyclic structures through both intermolecular and intramolecular pathways.

Intermolecular Radical Cyclizations:

In the presence of a suitable radical acceptor, such as an alkene or alkyne, the alpha-keto radical can add across the multiple bond, initiating an intermolecular cyclization. This process is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of complex molecules. The success of these reactions often depends on the relative rates of radical addition versus other competing pathways, such as reduction or dimerization.

Intramolecular Radical Cyclizations:

When the molecule containing the alpha-keto radical also possesses an appropriately positioned unsaturated moiety (e.g., a double or triple bond), an intramolecular cyclization can occur. researchgate.net This type of reaction is particularly useful for the construction of carbocyclic and heterocyclic ring systems. The regioselectivity and stereoselectivity of these cyclizations are often predictable based on the length of the tether connecting the radical center and the unsaturated group, as well as the substitution pattern of the reacting partners. For example, tandem radical cyclization reactions have been utilized in the synthesis of complex natural products. acs.org

The table below summarizes key aspects of radical cyclizations involving alpha-keto radicals.

| Cyclization Type | Key Features | Influencing Factors |

| Intermolecular | Formation of C-C bonds between two separate molecules. | Concentration of reactants, reactivity of the radical acceptor. |

| Intramolecular | Formation of a new ring within the same molecule. | Tether length, ring strain of the product, stereoelectronics. |

Carbon-Bromine Bond Activation and Cleavage Studies

The activation and cleavage of the carbon-bromine (C-Br) bond in this compound is a critical step that initiates its reactivity in many chemical transformations. This section explores the mechanistic details of this process under different conditions.

Electrocatalysis offers an effective method for the cleavage of the C-Br bond in halogenated organic compounds. uts.edu.au In the case of this compound, electrochemical reduction at a suitable cathode can induce the cleavage of the C-Br bond. The mechanism often involves the transfer of an electron from the electrode surface to the molecule, forming a radical anion. This transient species can then fragment, releasing a bromide ion and generating an alpha-keto radical.

The efficiency and potential required for this cleavage are dependent on several factors, including the cathode material, the solvent, and the supporting electrolyte. researchgate.net For instance, silver cathodes have shown high electrocatalytic activity for the dehalogenation of halogenated organic pollutants due to the high affinity of silver for halide ions. uts.edu.au Mechanistic schemes often propose the involvement of radical and radical-anion intermediates. researchgate.net

The C-Br bond in this compound can also be cleaved through photochemical or thermochemical methods.

Photochemical Dissociation:

Upon absorption of ultraviolet (UV) light, this compound can be excited to a higher electronic state. In this excited state, the C-Br bond can undergo homolytic cleavage, resulting in the formation of an alpha-keto radical and a bromine atom. This process is often utilized in radical reactions initiated by photolysis. The wavelength of light required for efficient dissociation depends on the absorption spectrum of the molecule.

Thermochemical Dissociation:

At elevated temperatures, the C-Br bond can also break homolytically. The bond dissociation energy (BDE) of the C-Br bond is a key parameter that determines the temperature required for this process to occur at a significant rate. The presence of a carbonyl group alpha to the bromine atom can influence the C-Br BDE. Theoretical calculations can provide insights into the energetics of this bond cleavage. researchgate.net

The table below provides a comparative overview of the different methods for C-Br bond cleavage.

| Cleavage Method | Mechanism | Key Parameters |

| Electrocatalytic | Electron transfer from a cathode to form a radical anion, followed by fragmentation. | Electrode potential, cathode material, solvent. uts.edu.auresearchgate.net |

| Photochemical | Absorption of UV light leading to an excited state and homolytic bond cleavage. | Wavelength of light, quantum yield. |

| Thermochemical | Homolytic bond cleavage at elevated temperatures. | Bond dissociation energy, temperature. researchgate.net |

Mechanistic Insights into Electrocatalytic Cleavage

Stereochemical Outcomes and Diastereoselective Control in this compound Reactions

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly when new stereocenters are formed. The existing stereochemistry in the molecule or the reaction conditions can influence the stereoselectivity of the transformation. journals.co.za

In reactions where the alpha-keto radical generated from this compound adds to a prochiral center, the formation of diastereomers is possible. The diastereoselectivity of such reactions can often be controlled by the steric and electronic properties of the reactants and any catalysts or additives present. For example, in cyclic systems, a pre-existing asymmetric center can force the molecule to adopt a specific conformation, leading to the preferential attack of a reagent from one face of the molecule. journals.co.za

The use of chiral catalysts or auxiliaries can also be employed to achieve high levels of diastereoselective control. These chiral entities can create a chiral environment around the reacting species, favoring the formation of one diastereomer over the other. Understanding the interplay of steric hindrance, electronic effects, and the geometry of the transition state is crucial for predicting and controlling the stereochemical outcome of these reactions. uoh.edu.iquomustansiriyah.edu.iq

Strategic Applications of 1 Bromooctan 2 One in Advanced Organic Synthesis

As a Versatile Synthetic Building Block

The unique reactivity of 1-bromooctan-2-one positions it as a key starting material and intermediate in the synthesis of diverse and complex chemical structures. ontosight.ai As a member of the α-bromo ketone class, it serves as a foundational component for building intricate molecular frameworks. solubilityofthings.com

This compound functions as a versatile building block in organic synthesis, primarily due to the presence of two reactive sites: the electrophilic carbon bearing the bromine atom and the electrophilic carbonyl carbon. ontosight.ai This dual reactivity allows for sequential or one-pot reactions to construct complex molecular architectures. Its ability to participate in nucleophilic substitutions and enolate chemistry makes it a useful reagent for creating a wide array of organic compounds. ontosight.aisolubilityofthings.com The synthesis of α-bromo ketones can be achieved through various methods, including the direct bromination of the corresponding ketone, octan-2-one. ontosight.aiorganic-chemistry.org The compound's utility is demonstrated in its role as a chemical intermediate for more elaborate molecules. ontosight.aimarketpublishers.com

The chemical properties of this compound make it a valuable intermediate in the synthesis of molecules with potential biological activity. ontosight.ai α-Bromo ketones are precursors to α-amino ketones, which are important structural motifs found in various bioactive compounds and medicinal agents. organic-chemistry.orgresearchgate.net Research has demonstrated the enantioselective synthesis of chiral α-amino ketones from racemic α-bromo ketones, a process applicable to the synthesis of medicinal compounds like the antidepressant R-bupropion. organic-chemistry.org Furthermore, related brominated octanyl structures are used as precursors for pharmaceuticals, including adenosine (B11128) deaminase inhibitors and compounds designed to suppress astrocyte activation. The development of heterocyclic chemistry, which often utilizes such reactive intermediates, is crucial for the pharmaceutical industry in preparing drugs with a range of effects on the central nervous system. nih.gov

| Precursor Class | Synthetic Transformation | Resulting Bioactive Scaffold/Intermediate | Potential Application Example | Reference |

|---|---|---|---|---|

| α-Bromo Ketone | Enantioselective Azidation and Reduction | Chiral α-Amino Ketone | Antidepressants (e.g., R-bupropion) | organic-chemistry.org |

| 1-Bromo-2-octanol (derived from this compound) | Further Synthetic Steps | Adenosine Deaminase Inhibitor Precursor | Therapeutic Agents | |

| α-Bromo Ketone | Photoredox/Brønsted Acid Catalyzed Cross-Coupling | Enantioenriched Amino Acid Derivatives | Pharmaceutical Synthesis | rsc.org |

This compound and related alkyl halides are valuable in the fields of materials science and polymer chemistry. ontosight.ai They can be used to synthesize functionalized monomers that are later polymerized to create materials with specific properties. For example, 1-bromooctane (B94149) is used as an alkylating agent in the synthesis of monomers for conjugated polymers, such as cyanopyridine-based polymers and polyfluorenylacetylene, which have applications in electronics and laser protection. nih.govcore.ac.ukrsc.orgresearchgate.net In these syntheses, the alkyl bromide reacts with a parent molecule to attach the octyl chain, thereby modifying the solubility and physical properties of the resulting monomer and polymer. nih.govrsc.org The presence of the ketone group in this compound offers an additional site for modification, potentially allowing for the creation of cross-linked polymers or materials with unique functionalities.

Role in the Preparation of Intermediates for Bioactive Molecules

Participation in Catalytic Transformations

Catalytic processes are central to modern organic chemistry, and this compound is a suitable substrate for several important catalytic reactions, including transition metal-catalyzed cross-couplings and phase-transfer catalysis.

Transition metal catalysis is a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. issuu.comuni-regensburg.de this compound, as an alkyl bromide, can participate in these powerful reactions.

Nickel-catalyzed Reactions: Nickel catalysis has become an essential tool for cross-coupling reactions, including those involving the functionalization of C–O bonds and the coupling of alkyl halides. issuu.com Nickel-catalyzed methods have been developed for the reductive coupling of unactivated alkyl bromides with various partners, such as homoenolates generated from cyclic anhydrides. nih.gov These reactions create new C(sp³)–C(sp³) bonds under mild conditions and tolerate a wide range of functional groups. nih.govrsc.org Specific protocols for the nickel-catalyzed coupling of α-bromo ketones with arylboronic acids have also been reported, providing efficient pathways to valuable α-substituted ketone products. acs.org

Copper Nanoparticle-catalyzed Reactions: Copper nanoparticles (Cu NPs) have emerged as efficient and commercially available catalysts for cross-coupling reactions. rsc.org A significant application is the borylation of unactivated primary and secondary alkyl bromides using bis(pinacolato)diboron. rsc.org This reaction proceeds at room temperature without the need for phosphine (B1218219) ligands and demonstrates high efficiency and tolerance for various functional groups. rsc.org The high surface area and reactivity of nanoparticles contribute to their catalytic effectiveness. orientjchem.org While the reaction proceeds heterogeneously on the nanoparticle surface in the absence of a base, it can shift to a homogeneous pathway in its presence. rsc.org

| Catalyst System | Substrate Class | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Nickel(0)/Bipyridine | Unactivated Alkyl Bromides | Reductive Coupling with Homoenolates | Forms functionalized aliphatic acids; mild conditions. | nih.gov |

| Copper Nanoparticles (Cu NPs) | Primary/Secondary Alkyl Bromides | Borylation with Bis(pinacolato)diboron | Phosphine-free; room temperature; good functional group tolerance. | rsc.org |

| Nickel/Ligand | α-Bromo-α-fluoroketones | Coupling with Arylboronic Acids | Efficient synthesis of α-fluoroketones. | acs.org |

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reagents located in different immiscible phases, such as a solid-liquid or liquid-liquid system. crdeepjournal.orgwikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an ionic reactant (e.g., an anion) from an aqueous or solid phase into an organic phase where it can react with an organic substrate. wikipedia.orgsci-hub.se

This methodology is highly applicable to α-bromo ketones. A notable application is the enantioselective synthesis of chiral α-azido and α-amino ketones from racemic α-bromo ketones. organic-chemistry.org In this process, a chiral quaternary ammonium salt acts as the phase-transfer catalyst, enabling the substitution of the bromine atom with an azide (B81097) nucleophile with high enantioselectivity. organic-chemistry.org This method avoids expensive transition metals and the catalyst is often recoverable. organic-chemistry.org The principles of PTC have been successfully applied to a wide range of C, N, O, and S-alkylations, making it a versatile tool for modifying substrates like this compound. crdeepjournal.org

Biocatalysis and Enzyme-Mediated Transformations (e.g., for functionalization or deracemization)

The application of enzymes in the transformation of this compound offers a powerful route to chiral building blocks, such as enantiopure bromohydrins and terminal epoxides. These products are highly valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Alcohol dehydrogenases (ADHs) have proven particularly effective for the asymmetric reduction of the ketone functionality in α-bromo ketones.

A notable example is the one-pot synthesis starting from this compound utilizing an alcohol dehydrogenase from Lactobacillus brevis (LBADH). core.ac.uk This biocatalytic system demonstrates remarkable chemoselectivity, which can be controlled by adjusting the reaction pH. The process involves the reduction of the ketone to a chiral bromohydrin, which can then, under appropriate conditions, undergo an intramolecular substitution to form an epoxide.

At a neutral pH (around 7.0-7.5), the enzymatic reduction of this compound preferentially yields the corresponding enantiopure (S)-1-bromooctan-2-ol. core.ac.uk Conversely, by increasing the pH to basic conditions (pH 9.5-10), the in situ-formed bromohydrin is induced to cyclize, leading to the formation of (S)-1,2-epoxyoctane as the primary product. core.ac.uk The use of an organic co-solvent like n-hexane can suppress undesired side reactions. core.ac.uk This pH-dependent chemoselectivity allows for the divergent synthesis of two distinct, valuable chiral products from a single starting material.

Research has demonstrated that this chemo- and stereodivergent strategy can be applied to various α-bromoketones. For instance, the reduction of 5-azido-1-bromopentan-2-one with LBADH can produce either the enantiopure azido-bromohydrin or the corresponding azido-epoxide with high conversion, depending on the chosen pH. core.ac.uk

Table 1: LBADH-Catalyzed Transformation of this compound This table is interactive. You can sort and filter the data.

| Product | Biocatalyst | pH | Temperature (°C) | Co-solvent | Conversion (%) | Enantiomeric Excess (ee) | Reference |

| (S)-1-Bromooctan-2-ol | LBADH | 7.0-7.5 | 30 | n-Hexane | High | >99% | core.ac.uk |

| (S)-1,2-Epoxyoctane | LBADH | 9.5-10.0 | 30-45 | n-Hexane | 47 | >99% | core.ac.uk |

Organocatalytic Approaches Utilizing this compound or its Derivatives

While direct organocatalytic transformations where this compound is the primary substrate are not extensively documented, its utility as a key reagent in organocatalytic systems is an area of growing interest. Specifically, this compound and similar α-bromo ketones serve as effective alkylating agents in advanced, dual-catalytic systems that merge organocatalysis with other catalytic modes, such as photoredox catalysis. nih.govnih.gov

A prominent strategy involves the enantioselective α-alkylation of aldehydes, a traditionally challenging transformation. nih.gov In this approach, two catalytic cycles operate in concert:

Organocatalytic Cycle : A chiral secondary amine, such as an imidazolidinone derivative, acts as an organocatalyst, condensing with an aldehyde (e.g., octanal) to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the stereochemical outcome of the reaction. nih.gov

Photoredox Cycle : A photoredox catalyst, typically a ruthenium or iridium complex, becomes excited upon visible light irradiation. The excited catalyst then reduces the α-bromo ketone (e.g., this compound), generating an alkyl radical via single-electron transfer (SET). nih.govnih.gov

The highly reactive alkyl radical rapidly combines with the electron-rich enamine intermediate. Subsequent hydrolysis releases the chiral organocatalyst and yields the α-alkylated aldehyde product with high enantioselectivity. This dual-catalysis approach successfully couples aldehydes with a variety of α-bromo ketones and esters. nih.gov

Detailed research findings show that this method is robust for a range of substrates. For example, coupling octanal (B89490) with various bromoacetophenone derivatives using a Ru(bpy)₃Cl₂ photoredox catalyst and a chiral imidazolidinone organocatalyst consistently produces the desired products in high yields (84-87%) and excellent enantioselectivities (95-96% ee). nih.gov This demonstrates the potential for derivatives of this compound to be used in similar value-adding transformations.

Table 2: Asymmetric α-Alkylation of Aldehydes with α-Bromo Carbonyls via Dual Catalysis This table is interactive. You can sort and filter the data.

| Aldehyde | α-Bromo Carbonyl Compound | Organocatalyst | Photocatalyst | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Octanal | Bromo diethylmalonate | Imidazolidinone | Ru(bpy)₃Cl₂ | 93 | 90% | nih.gov |

| Octanal | Bromoacetophenone | Imidazolidinone | Ru(bpy)₃Cl₂ | 87 | 96% | nih.gov |

| Octanal | p-Nitro-bromoacetophenone | Imidazolidinone | Ru(bpy)₃Cl₂ | 84 | 95% | nih.gov |

| Octanal | Bromo trifluoroethyl acetate | Imidazolidinone | Ru(bpy)₃Cl₂ | 80 | 92% | nih.gov |

| Propanal | Bromoacetophenone | Thioxanthone-imidazolidinone | None (catalyst is photoactive) | 99 | 92% | nih.gov |

This synergistic approach showcases how this compound can be strategically employed in organocatalysis, not as the substrate being directly activated by the organocatalyst, but as a crucial electrophilic partner in a more complex, highly efficient synthetic methodology.

Advanced Spectroscopic and Chromatographic Characterization of 1 Bromooctan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-bromooctan-2-one, ¹H and ¹³C NMR, along with two-dimensional (2D) methods, offer unambiguous structural confirmation.

The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their integration (number of protons). The structure, CH₃(CH₂)₄CH₂C(O)CH₂Br, has seven unique proton signals. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the bromine atom.

The most downfield signal is expected for the methylene (B1212753) protons (H-1) attached to the bromine atom, appearing as a singlet due to the absence of adjacent protons. The methylene protons at the C-3 position, adjacent to the carbonyl group, appear as a triplet. The terminal methyl group (H-8) is the most upfield signal, also appearing as a triplet.

Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| 1 (-CH₂Br) | 3.9 - 4.1 | Singlet (s) | N/A | 2H |

| 3 (-CH₂CO-) | 2.6 - 2.8 | Triplet (t) | ~7.4 | 2H |

| 4 (-CH₂-) | 1.5 - 1.7 | Multiplet (m) | - | 2H |

| 5, 6 (-CH₂-)₂ | 1.2 - 1.4 | Multiplet (m) | - | 4H |

| 7 (-CH₂-) | 1.2 - 1.4 | Multiplet (m) | - | 2H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, all eight carbon atoms are chemically distinct and should produce eight discrete signals. The carbonyl carbon (C-2) is the most deshielded, appearing significantly downfield. Data for similar α-bromo ketones suggest the carbonyl peak appears around 200 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 1 (-CH₂Br) | 35 - 40 |

| 2 (>C=O) | 201 - 204 |

| 3 (-CH₂CO-) | 40 - 45 |

| 4 (-CH₂-) | 23 - 26 |

| 5 (-CH₂-) | 28 - 30 |

| 6 (-CH₂-) | 31 - 33 |

| 7 (-CH₂-) | 22 - 24 |

To definitively assign these signals and confirm the structure, 2D NMR techniques are employed.

Correlation Spectroscopy (COSY): A homonuclear COSY experiment would show correlations between coupled protons, for instance, between the protons at C-3 and C-4, and sequentially along the alkyl chain to C-8, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons (C-1, and C-3 through C-8).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two to three bonds. For example, the protons on C-1 (the CH₂Br group) would show a correlation to the carbonyl carbon (C-2), and the protons on C-3 would show correlations to both C-2 and C-4, confirming the placement of the carbonyl group.

Detailed Proton (¹H) NMR Spectral Analysis

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₈H₁₅BrO.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural abundance of the two stable isotopes, ⁷⁹Br and ⁸¹Br. docbrown.info

[C₈H₁₅⁷⁹BrO]⁺: m/z ≈ 206.03

[C₈H₁₅⁸¹BrO]⁺: m/z ≈ 208.03

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of ketones and alkyl halides.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a dominant process for ketones.

Cleavage between C1-C2 would result in the loss of a •CH₂Br radical, leading to the hexylacylium ion [CH₃(CH₂)₅CO]⁺ at m/z 113.

Cleavage between C2-C3 would lead to the loss of a hexyl radical (•C₆H₁₃), resulting in a characteristic pair of bromine-containing ions, [BrCH₂CO]⁺, at m/z 121 and 123.

Loss of Bromine: Cleavage of the C-Br bond, the weakest bond in the molecule, would result in the loss of a bromine radical (•Br), giving an ion at m/z 127.

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo this characteristic rearrangement. This involves the transfer of a hydrogen from C-5 to the carbonyl oxygen, followed by cleavage of the C3-C4 bond. This would produce a neutral alkene (1-pentene) and a charged enol fragment containing bromine, with peaks at m/z 136 and 138.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 206 / 208 | [C₈H₁₅BrO]⁺ | Molecular Ion |

| 136 / 138 | [C₃H₅BrO]⁺• | McLafferty Rearrangement |

| 127 | [C₈H₁₅O]⁺ | Loss of •Br |

| 121 / 123 | [C₂H₂BrO]⁺ | Alpha-cleavage (loss of •C₆H₁₃) |

| 113 | [C₇H₁₃O]⁺ | Alpha-cleavage (loss of •CH₂Br) |

| 85 | [C₆H₁₃]⁺ | Hexyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation (from chain cleavage) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by a strong absorption from the carbonyl (C=O) group. Other key absorptions include C-H stretching and bending frequencies for the alkyl chain and the C-Br stretching frequency.

Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2955, 2925, 2855 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |

| 1715 - 1725 | C=O Stretch | Ketone | Strong |

| 1465 | C-H Bend | CH₂ Scissoring | Medium |

| 1375 | C-H Bend | CH₃ Symmetric Bend | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific experimental Raman data for this compound were found in the searched literature, the expected spectrum would also be characterized by the vibrations of its constituent functional groups. The C=O stretch would be present, and often, symmetric vibrations that are weak in the IR spectrum appear strongly in the Raman spectrum. The C-Br stretch and skeletal vibrations of the carbon backbone would be observable in the low-frequency region, providing additional structural confirmation.

Infrared (IR) Spectroscopy

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for the analysis of this compound and its derivatives, providing crucial information on purity, reaction progress, and the composition of complex mixtures. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound without decomposition. When coupled with a mass spectrometer (GC-MS), it becomes a definitive tool for both separation and identification. wikipedia.org The GC separates the components of a mixture, which are then individually ionized and fragmented by the mass spectrometer to produce a unique mass spectrum for each component. etamu.edu

Purity and Reaction Monitoring: GC analysis is highly effective for assessing the purity of this compound. It can detect and quantify starting materials, solvents, and side-products, such as the corresponding α,α-dibrominated ketones that might form during synthesis. lookchemmall.com Researchers frequently use GC-MS to monitor the progress of reactions that produce α-bromo ketones, ensuring the reaction has gone to completion. google.com

Analytical Conditions: The analysis of α-bromo ketones is typically performed using a capillary column, often with a non-polar or semi-polar stationary phase like 5% phenyl polysiloxane. wikipedia.org A temperature-programmed oven is used to ensure the elution of compounds with a wide range of boiling points. For instance, a common method involves heating the GC oven from an initial low temperature (e.g., 30-50°C) to a high final temperature (e.g., 250°C) at a controlled rate. yu.edu.jo

Mass Spectrometry Fragmentation: In GC-MS, electron ionization (EI) is a common method. The resulting mass spectrum for an α-bromoketone is characterized by specific fragmentation patterns. A key feature is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is characteristic of a compound containing a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). researchgate.net Common fragmentation pathways for α-bromo ketones include the loss of the bromine atom and α-cleavage around the carbonyl group. While a specific spectrum for this compound is not widely published, data from analogous compounds can provide insight into its expected fragmentation.

| Parameter | Typical Value/Description |

|---|---|

| GC Column | Rtx-5MS (15 m x 0.25 mm) or similar |

| Oven Program | Initial Temp: 30-50°C, Ramp: 30°C/min, Final Temp: 250°C |

| Carrier Gas | Helium or Nitrogen |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Key Fragments for this compound (C₈H₁₅BrO) | |

| [M]⁺ and [M+2]⁺ (Molecular Ion) | |

| [M-Br]⁺ (Loss of Bromine) | |

| Fragments from cleavage at C-C bonds adjacent to the carbonyl group |

Chiral Chromatography for Enantiomeric Excess Determination (if applicable to chiral derivatives)

When this compound is used to synthesize chiral derivatives, or if it is subjected to stereoselective reactions, the resulting product may be a mixture of enantiomers. Chiral chromatography is the primary technique used to separate these enantiomers and determine the enantiomeric excess (ee) of the mixture. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to be retained longer on the column than the other. ajol.infolibretexts.org

Application to Derivatives: The reduction of this compound, for example, yields the chiral alcohol 1-bromo-2-octanol. The enantiomeric purity of such products is critical, particularly in pharmaceutical applications where different enantiomers can have different biological activities. Chiral gas chromatography has been successfully used to confirm the enantiomeric excess of (S)-1-bromo-2-octanol, achieving values greater than 98% ee.

Chiral Stationary Phases (CSPs): A variety of CSPs are available for chiral separations. For derivatives of this compound, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often effective. libretexts.org The choice of CSP and the chromatographic conditions (mobile phase composition, temperature) must be optimized to achieve baseline separation of the enantiomers.

| Concept | Description |

|---|---|

| Principle | Separation of enantiomers based on differential interaction with a chiral stationary phase (CSP). |

| Objective | Quantify the ratio of enantiomers in a mixture. |

| Calculation | ee (%) = |([R] - [S]) / ([R] + [S])| x 100, where [R] and [S] are the concentrations (or peak areas) of the two enantiomers. |

| Common CSPs | Polysaccharide-based (cellulose, amylose), Cyclodextrin-based, Protein-based. |

| Example Application | Confirmation of >98% ee for (S)-1-bromo-2-octanol using chiral GC. |

X-ray Crystallography for Solid-State Structure Elucidation (if crystalline derivatives are studied)

X-ray crystallography is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. While this compound is a liquid, this method is invaluable for elucidating the exact solid-state structure of its crystalline derivatives. The data obtained can confirm molecular connectivity, stereochemistry, and reveal details about intermolecular interactions like hydrogen bonding and packing in the crystal lattice. rsc.org

Procedure: The technique requires growing a suitable single crystal of the derivative, which is then mounted on a diffractometer. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. rsc.org Sophisticated software is then used to solve the structure and refine the atomic positions. beilstein-journals.org

Structural Insights from Derivatives: Studies on crystalline derivatives incorporating an octyl chain, often introduced via reactions with 1-bromooctane (B94149), demonstrate the utility of this technique. For example, the crystal structure of 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile was solved, revealing that the compound crystallizes in a triclinic system with four independent molecules in the asymmetric unit. nih.gov Similarly, the structure of an indoline-2,3-dione derivative bearing a nonyl group (from 1-bromononane) showed how the long alkyl chains intercalate and how the molecules associate through hydrogen bonds to form micellar blocks in the crystal. iucr.org This information is crucial for understanding the material's solid-state properties.

| Parameter | Value for 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Molecules per Asymmetric Unit (Z') | 4 |

| Key Structural Feature | Dihedral angles between the two aromatic rings of phenothiazine (B1677639) vary from 18.83° to 32.41° among the four molecules. |

Future Research Trajectories and Interdisciplinary Perspectives in 1 Bromooctan 2 One Chemistry

Sustainable and Green Synthesis of Alpha-Bromoketones

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research concerning the synthesis of 1-bromooctan-2-one and other α-bromoketones is increasingly directed towards sustainable and green protocols that minimize waste, avoid hazardous reagents, and enhance energy efficiency.

A significant area of advancement is the replacement of traditional brominating agents like molecular bromine with safer, more manageable alternatives. researchgate.net One promising approach involves the one-pot synthesis from secondary alcohols using a combination of ammonium (B1175870) bromide (NH₄Br) and Oxone, which are inexpensive, stable, and non-toxic reagents. researchgate.netrsc.orgdeepdyve.com This method proceeds through an initial oxidation of the alcohol to the ketone, followed by an in-situ oxidative bromination. researchgate.netrsc.org Another green strategy employs hydrogen peroxide as an oxidant in conjunction with hydrobromic acid or bromine in an aqueous medium. google.com This process is highly efficient, utilizes water as the solvent, and results in bromine utilization rates approaching 100%, with water being the only significant byproduct. google.com

The use of ionic liquids (ILs) as recyclable reaction media also presents a sustainable pathway. scirp.org Ketones can be smoothly converted to α-bromoketones using N-bromosuccinimide (NBS) in ionic liquids like [bmim]PF₆, with the IL being easily recovered and reused multiple times without a significant loss in product yield. scirp.org Furthermore, visible-light-driven photocatalysis using heterogeneous catalysts like graphitic carbon nitride (g-C₃N₄) offers an eco-friendly route, utilizing oxygen from the air as a benign oxidant and allowing for the reutilization of byproducts. rsc.org

| Method | Reagents/Catalyst | Solvent | Key Advantages |

| Oxidative Bromination | NH₄Br / Oxone | Acetonitrile/Water | Utilizes cheap, stable, non-toxic reagents; one-pot synthesis from alcohols. researchgate.netrsc.org |

| Hydrogen Peroxide Oxidation | H₂O₂ / HBr or Br₂ | Water | High atom economy for bromine; water is the only byproduct; non-toxic. google.com |

| Ionic Liquid Medium | NBS / p-toluenesulfonic acid | [bmim]PF₆ | Recyclable reaction medium; good to high yields. scirp.org |

| Visible-Light Photocatalysis | g-C₃N₄ / O₂ (air) | - | Uses sunlight; metal-free; reutilization of byproducts. rsc.org |

| Solvent-Free Microwave | UHP / NaBr | Silica | Extremely short reaction times; solvent-free conditions. mdpi.com |

Development of Novel Catalytic Systems for this compound Transformations

Transformations of α-bromoketones like this compound are central to their synthetic value. Future research is heavily invested in creating novel catalytic systems that can achieve previously challenging couplings and transformations with high efficiency and enantioselectivity. Transition-metal catalysis, particularly with nickel, cobalt, and iron, is at the forefront of this effort.

Enantioconvergent cross-coupling reactions, which can convert a racemic mixture of an α-bromoketone into a single, enantioenriched product, are a major focus. For instance, nickel-catalyzed Kumada reactions using chiral bis(oxazoline) ligands have been shown to couple racemic α-bromoketones with aryl Grignard reagents to produce enantioenriched ketones in high yields and enantiomeric excess (ee). nih.govacs.org Similarly, cobalt-catalyzed Negishi cross-couplings with aryl zinc reagents provide access to chiral ketones bearing α-tertiary stereogenic centers with high enantioselectivity. organic-chemistry.org The success of these systems often hinges on the design of sophisticated chiral ligands, such as unsymmetric N,N,N-tridentate (CUT) ligands, which can fine-tune the electronic effects and steric environment at the metal center to enhance both reactivity and selectivity. organic-chemistry.org

Iron-catalyzed systems are also emerging as a cost-effective and less toxic alternative for these transformations. nih.govacs.org Research into bimetallic or multimetallic complexes, supported by novel binucleating ligands, is another promising avenue, as these systems can exhibit unique reactivity and selectivity compared to their monometallic counterparts. uwaterloo.ca

| Catalyst System | Reaction Type | Key Features |

| Nickel/Chiral Bis(oxazoline) | Enantioconvergent Kumada Coupling | Couples racemic α-bromoketones with aryl Grignard reagents; high yields and ee. nih.govacs.org |

| Cobalt/Chiral Tridentate Ligands | Enantioconvergent Negishi Coupling | Creates α-tertiary stereocenters; tolerates sterically hindered substrates. organic-chemistry.org |

| Iron/Chiral Phosphine (B1218219) | Enantioconvergent Kumada Coupling | Cost-effective metal catalyst; provides access to α-aryl alkanoic acids. nih.govacs.org |

| Dual Visible-Light/Nickel | Photoredox Cross-Coupling | Avoids stoichiometric metal reductants; generates radicals under mild conditions. nih.gov |

Exploration of Unprecedented Reaction Pathways and Mechanistic Discoveries

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. Future research will continue to probe the intricate pathways of α-bromoketone reactions, often revealing unexpected mechanisms that challenge classical assumptions. While many traditional reactions of α-bromoketones are understood through ionic intermediates (e.g., enolates), recent studies have uncovered the significant role of radical pathways, especially in metal-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org

Detailed mechanistic investigations using an array of tools, including electron paramagnetic resonance (EPR) spectroscopy, UV-vis spectroscopy, and radical probes, have provided strong evidence for radical-chain processes in nickel-catalyzed enantioconvergent reactions. acs.orgnih.govnih.gov In these pathways, a nickel(I) species often acts as the chain-carrying radical, and the stereochemistry is determined at the step where an organonickel(II) complex couples with an organic radical. acs.orgnih.gov Understanding these radical mechanisms is key to controlling and optimizing the enantioselectivity of these powerful reactions.

Beyond metal catalysis, other novel reaction pathways are being discovered. For example, an unprecedented spontaneous, non-catalyzed methylation of an α-bromoketone using N,N-dimethylformamide (DMF) as the carbon source has been reported, suggesting that DMF can deliver a methylene (B1212753) fragment under specific conditions. najah.edu Such discoveries open up entirely new avenues for functionalizing the α-position of ketones.

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of modern automation and engineering principles into synthetic chemistry is set to accelerate discovery. Flow chemistry and high-throughput experimentation (HTE) are particularly impactful for the study and application of reactive intermediates like this compound.

Continuous flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is especially beneficial for handling unstable species or highly exothermic reactions. vapourtec.com This enhanced control can enable reactions that are difficult or impossible to perform under traditional batch conditions. For example, flow techniques have been used to generate unstable lithiated dibromomethane (B42720) and immediately react it to form α,α-dibromoketones, products that are not readily accessible in batch processing. vapourtec.comvapourtec.com This demonstrates the potential of flow chemistry to unlock novel chemical reactivity patterns. vapourtec.com

HTE, on the other hand, allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel. acs.org When combined with real-time monitoring techniques, HTE can dramatically accelerate the optimization of new transformations involving α-bromoketones, providing kinetic data across a wide parameter space simultaneously. acs.org This approach is invaluable for discovering optimal catalysts and conditions for challenging reactions like enantioselective couplings.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To fully leverage the capabilities of flow chemistry and HTE, and to gain deeper mechanistic insight, advanced analytical tools for real-time reaction monitoring are essential. The ability to track the concentration of reactants, intermediates, and products as a reaction proceeds provides invaluable kinetic and mechanistic data.

Several spectroscopic techniques are being adapted for this purpose. In-line benchtop Nuclear Magnetic Resonance (NMR) spectroscopy allows for detailed structural characterization of reaction mixtures in real-time, including the use of 2D NMR techniques to elucidate complex structures on-the-fly. rsc.orgmagritek.com Raman spectroscopy is another powerful, non-invasive tool that can be used for real-time monitoring of both homogeneous and multiphasic reactions, often through a fiber optic probe placed outside the reaction vessel. acs.orgbeilstein-journals.orgendress.com This is particularly useful for monitoring reactions in aqueous media or for ensuring the safety of a process. acs.org Near-infrared (NIR) spectroscopy is also emerging as a suitable technique for parallel reaction monitoring, especially at the micromole scale typical of HTE workflows. acs.org

Furthermore, α-bromoketones themselves can be incorporated into "caged" probes for biological studies. These probes remain unreactive until activated, for instance by UV light, at which point they can react with biological targets like cysteine residues. acs.orgbc.edu This allows for the monitoring of cellular processes with temporal and spatial control. bc.edu

Synergy of Experimental and Computational Methodologies in Research Advancement

The confluence of experimental synthesis and computational chemistry represents a powerful paradigm for advancing the field. nd.edusolubilityofthings.com As computational methods grow in accuracy and power, their ability to predict reaction outcomes, elucidate complex mechanisms, and guide experimental design becomes increasingly indispensable. nd.eduacs.org

In the context of this compound chemistry, computational techniques like Density Functional Theory (DFT) are used to investigate transition states and reaction pathways. acs.org This can help explain the origins of selectivity in catalytic reactions, such as why a particular ligand leads to high enantioselectivity. acs.orgnih.gov For example, computations have been crucial in supporting the proposed radical-chain mechanisms in nickel-catalyzed cross-couplings and in identifying the stereochemistry-determining step. acs.orgnih.govnih.gov

This synergy works in both directions: experimental observations motivate computational studies to explain unexpected results, while computational predictions guide experimentalists toward the most promising catalysts or reaction conditions, thereby avoiding wasteful screening efforts. nd.eduresearchgate.net This iterative loop of experiment and computation accelerates the pace of discovery and leads to a more profound understanding of the underlying chemical principles, from designing novel catalysts to predicting the regioselectivity of complex reactions. acs.orgresearchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Bromooctan-2-one, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via bromination of octan-2-one using hydrobromic acid (HBr) or bromine (Br₂) under controlled acidic conditions. A documented protocol involves substituting bromine in this compound with thiocyanate to yield intermediates like 1-thiocyanatoctan-2-one, followed by cyclization to thiazole derivatives under acidic conditions .

- Optimization : Adjust molar ratios of reactants, temperature (typically 0–25°C), and reaction time to minimize side products. Purity can be enhanced via fractional distillation or column chromatography.

Q. How should researchers characterize this compound to confirm its identity and purity?

- Analytical Techniques :

| Method | Key Data | Purpose |

|---|---|---|

| ¹H/¹³C NMR | δ ~2.5 ppm (ketone carbonyl), δ ~3.5–4.0 ppm (brominated CH₂) | Confirm molecular structure |

| IR Spectroscopy | Peaks at ~1700 cm⁻¹ (C=O stretch), ~600 cm⁻¹ (C-Br) | Functional group validation |

| GC-MS | Molecular ion peak at m/z 194 (C₈H₁₅BrO⁺) | Purity assessment |

- Standards : For new derivatives, provide full spectral data and compare with literature values .

Q. What solvents and storage conditions are optimal for preserving this compound’s stability?

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent light-induced degradation or hydrolysis. Avoid aqueous environments due to bromine’s susceptibility to nucleophilic substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for brominated ketone derivatives?

- Case Study : Discrepancies in NMR shifts may arise from solvent effects or impurities. For example, residual water in CDCl₃ can broaden peaks.

- Resolution :

- Repeat experiments under anhydrous conditions.

- Cross-validate with alternative methods (e.g., X-ray crystallography for crystalline derivatives) .

- Use computational tools (DFT calculations) to predict and compare spectral patterns .

Q. What role does this compound play in synthesizing heterocyclic compounds, and how can its reactivity be tuned?

- Mechanistic Insight : The bromine atom acts as a leaving group, enabling nucleophilic substitution (e.g., in thiazole synthesis). Reactivity can be modulated by:

- Electrophilicity enhancement : Use Lewis acids (e.g., ZnBr₂) to polarize the C-Br bond.

- Steric effects : Introduce bulky substituents to direct regioselectivity .

- Application Example : Lithiation of 2-bromo-4-hexylthiazole (derived from this compound) enables coupling with trimethyltin chloride to form organometallic intermediates .

Q. How can researchers design experiments to assess the environmental impact of brominated ketones?

- Framework : Apply the PICO framework:

- Population : Brominated organic compounds in wastewater.

- Intervention : Degradation via photocatalytic oxidation.

- Comparison : Biodegradation vs. chemical methods.

- Outcome : Quantify bromine residue reduction using ICP-MS .

Data Contradiction Analysis

Q. Why might reported yields for this compound-based reactions vary across studies?

- Factors :

- Purity of starting materials : Trace moisture can hydrolyze bromine.

- Catalyst choice : Protic vs. aprotic solvents affect reaction kinetics.

- Mitigation :

- Replicate experiments using identical conditions from primary literature.

- Report detailed procedural variations (e.g., stirring rate, solvent batch) in supplementary data .

Experimental Design Checklist

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.